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molecular formula C14H21ClN2O2 B8782488 benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

Cat. No. B8782488
M. Wt: 284.78 g/mol
InChI Key: MACXIWCHAVQVRI-BTQNPOSSSA-N
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Patent
US07928107B2

Procedure details

Benzyl (1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate (3.22 g, 9.25 mmol) was treated with a 4.0 M HCl solution in dioxane (11.3 mL, 46.25 mmol). Formation of a white precipitate was observed. After 3 h, the reaction was complete. The solvent and excess HCl were removed under reduced pressure to obtain benzyl (piperidin-3-yl)methylcarbamate hydrochloride as a white solid. LC/MS: m/z 249.3 (M+H)+ at 1.28 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH:15][C:16](=[O:25])[O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:9]1)=O)(C)(C)C.[ClH:26].O1CCOCC1>>[ClH:26].[NH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH:15][C:16](=[O:25])[O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CNC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
11.3 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess HCl were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.N1CC(CCC1)CNC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07928107B2

Procedure details

Benzyl (1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate (3.22 g, 9.25 mmol) was treated with a 4.0 M HCl solution in dioxane (11.3 mL, 46.25 mmol). Formation of a white precipitate was observed. After 3 h, the reaction was complete. The solvent and excess HCl were removed under reduced pressure to obtain benzyl (piperidin-3-yl)methylcarbamate hydrochloride as a white solid. LC/MS: m/z 249.3 (M+H)+ at 1.28 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH:15][C:16](=[O:25])[O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:9]1)=O)(C)(C)C.[ClH:26].O1CCOCC1>>[ClH:26].[NH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH:15][C:16](=[O:25])[O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CNC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
11.3 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess HCl were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.N1CC(CCC1)CNC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07928107B2

Procedure details

Benzyl (1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate (3.22 g, 9.25 mmol) was treated with a 4.0 M HCl solution in dioxane (11.3 mL, 46.25 mmol). Formation of a white precipitate was observed. After 3 h, the reaction was complete. The solvent and excess HCl were removed under reduced pressure to obtain benzyl (piperidin-3-yl)methylcarbamate hydrochloride as a white solid. LC/MS: m/z 249.3 (M+H)+ at 1.28 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH:15][C:16](=[O:25])[O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:9]1)=O)(C)(C)C.[ClH:26].O1CCOCC1>>[ClH:26].[NH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH:15][C:16](=[O:25])[O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CNC(OCC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
11.3 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess HCl were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.N1CC(CCC1)CNC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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